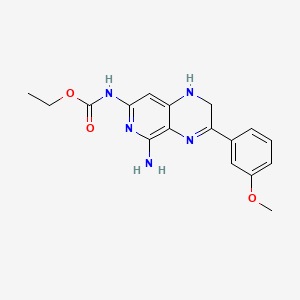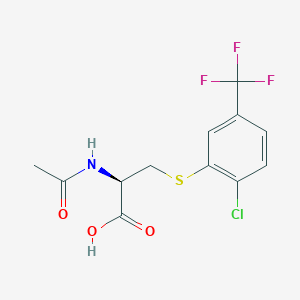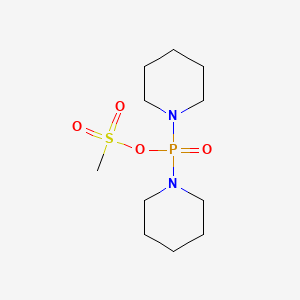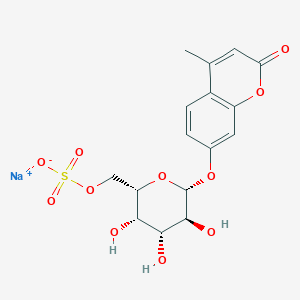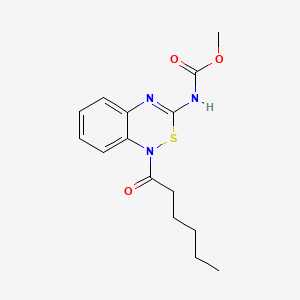
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate is a chemical compound with the molecular formula C15H19N3O3S and a molecular weight of 321.395. This compound is known for its unique structure, which includes a benzothiadiazine ring, a hexanoyl group, and a carbamate ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate typically involves the reaction of 1-hexanoyl-1H-2,1,4-benzothiadiazine with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect cellular processes such as signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its functional groups or substituents.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a different core structure but shares some functional similarities.
Propiedades
Número CAS |
34613-39-3 |
|---|---|
Fórmula molecular |
C15H19N3O3S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
methyl N-(1-hexanoyl-2,1,4-benzothiadiazin-3-yl)carbamate |
InChI |
InChI=1S/C15H19N3O3S/c1-3-4-5-10-13(19)18-12-9-7-6-8-11(12)16-14(22-18)17-15(20)21-2/h6-9H,3-5,10H2,1-2H3,(H,16,17,20) |
Clave InChI |
YZQYZBJUUATMOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)N1C2=CC=CC=C2N=C(S1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


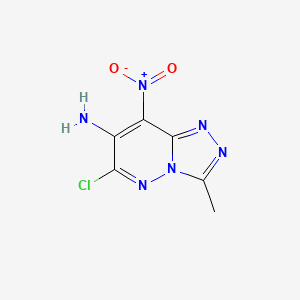


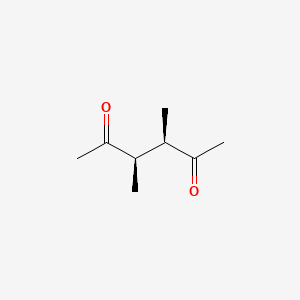
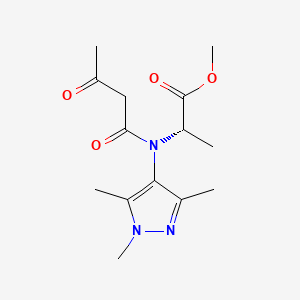
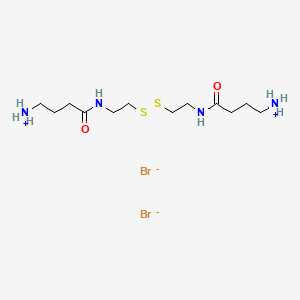
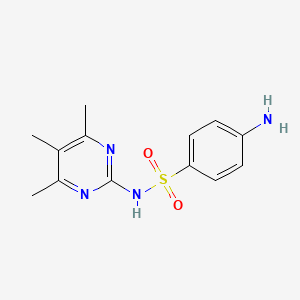

![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
